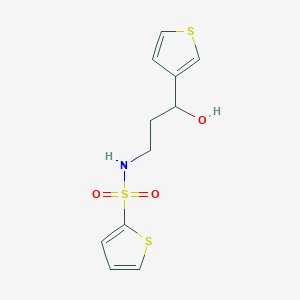

N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S3/c13-10(9-4-7-16-8-9)3-5-12-18(14,15)11-2-1-6-17-11/h1-2,4,6-8,10,12-13H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMBQJDTYCNCFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide typically involves the reaction of thiophene derivatives with appropriate sulfonamide precursors. One common method includes the condensation of thiophene-2-sulfonyl chloride with 3-hydroxy-3-(thiophen-3-yl)propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The sulfonamide group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride (LAH).

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or potassium permanganate in an acidic medium.

Reduction: LAH or sodium borohydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid in sulfuric acid.

Major Products

Oxidation: Formation of N-(3-oxo-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide.

Reduction: Formation of N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-thiol.

Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and as a building block in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide and its analogs:

*Calculated based on analogous structures.

Key Comparative Insights

Electronic and Steric Effects

- Thiophene Substitution Position: The target compound’s thiophen-3-yl group (vs. thiophen-2-yl in ) alters electronic distribution and steric bulk.

- Halogenation : The chloro-substituted thiophene in introduces electronegativity, enhancing reactivity in nucleophilic environments. This contrasts with the trifluoromethyl group in , which improves metabolic stability and lipophilicity .

Hydrogen-Bonding and Solubility

- The hydroxypropyl linker in the target compound and – enhances hydrogen-bonding capacity, promoting aqueous solubility. In contrast, the aminopropyl chain in introduces a basic amine group, increasing solubility in acidic media .

Pharmacological Implications

- The dimethylfuran in may confer antioxidant properties, whereas the methyl-thiophene in could enhance selectivity for thiophene-binding enzymes .

Biological Activity

N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that include both thiophene and sulfonamide functional groups. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13NO3S3, with a molecular weight of 299.4 g/mol. The compound features a hydroxyl group, which enhances its reactivity and interaction with biological targets.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of bacterial dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway in bacteria. This inhibition disrupts bacterial growth and proliferation, making it a candidate for antibacterial applications .

Antibacterial Activity

This compound has been studied for its antibacterial properties. Similar compounds within the thiophene-sulfonamide class have demonstrated significant activity against various pathogens. For instance, derivatives featuring the thiophene core have shown minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against bacterial strains such as Staphylococcus aureus .

Anticancer Activity

Research indicates that compounds with a similar thiophene-sulfonamide structure can also induce apoptosis in cancer cells. Studies have shown that these compounds can bind to antiapoptotic Bcl-2 family proteins, leading to increased cytotoxicity in tumor cells with IC50 values below 10 μM . This suggests a dual role for this compound in both antibacterial and anticancer therapies.

Table 1: Summary of Biological Activities

Synthesis and Development

The synthesis of this compound typically involves organic reactions between thiophene derivatives and sulfonamide precursors. Key reaction conditions include temperature control and solvent selection to optimize yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.